molecular formula C13H13NaO3 B1234372 sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate CAS No. 639070-43-2

sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate

Cat. No.: B1234372
CAS No.: 639070-43-2
M. Wt: 240.23 g/mol
InChI Key: BTWDZCORIHHOPO-VRTOBVRTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

aannulen-6-ylidene)ethanoic acid sodium salt. It is a moderately selective antagonist for the gamma-hydroxybutyrate receptor. This compound has been studied for its potential anti-sedative and anticonvulsant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCS-382 (sodium) typically involves the reaction of succinimide with chlorine sources such as sodium hypochlorite or t-butylhypochlorite. The reaction conditions often require a controlled environment to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for NCS-382 (sodium) are not well-documented in the literature. the synthesis likely follows similar routes as laboratory preparation, with scaled-up processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

NCS-382 (sodium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert NCS-382 (sodium) into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of NCS-382 (sodium).

Scientific Research Applications

NCS-382 (sodium) has several scientific research applications:

Mechanism of Action

NCS-382 (sodium) exerts its effects by antagonizing the gamma-hydroxybutyrate receptor. This interaction blocks the effects of gamma-hydroxybutyrate, leading to its anti-sedative and anticonvulsant properties. The compound’s mechanism involves binding to the receptor and inhibiting its activity, which affects various molecular targets and pathways involved in neurological processes .

Comparison with Similar Compounds

Similar Compounds

    Gamma-hydroxybutyrate (GHB): A naturally occurring neurotransmitter and psychoactive drug.

    Sodium oxybate: A pharmaceutical form of gamma-hydroxybutyrate used to treat narcolepsy.

    Gamma-aminobutyric acid (GABA): An inhibitory neurotransmitter in the central nervous system.

Uniqueness

NCS-382 (sodium) is unique due to its selective antagonism of the gamma-hydroxybutyrate receptor, which distinguishes it from other compounds like gamma-hydroxybutyrate and gamma-aminobutyric acid. Its ability to block the effects of gamma-hydroxybutyrate while exhibiting anti-sedative and anticonvulsant properties makes it a valuable research tool and potential therapeutic agent .

Properties

CAS No.

639070-43-2

Molecular Formula

C13H13NaO3

Molecular Weight

240.23 g/mol

IUPAC Name

sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate

InChI

InChI=1S/C13H14O3.Na/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);/q;+1/p-1/b10-8+;

InChI Key

BTWDZCORIHHOPO-VRTOBVRTSA-M

Isomeric SMILES

C1CC2=CC=CC=C2C(/C(=C/C(=O)[O-])/C1)O.[Na+]

SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+]

Canonical SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)[O-])C1)O.[Na+]

Synonyms

6,7,8,9-tetrahydro-5-(H)-benzocycloheptene-5-ol-4-ylideneacetic acid
NCS 382
NCS 382 85
NCS 38285
NCS-382
NCS-38285

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.